molecular formula C16H14O6 B11151956 6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate

6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate

Cat. No.: B11151956
M. Wt: 302.28 g/mol
InChI Key: YQZHSQSVGAYHEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate typically involves the treatment of a precursor compound with acetic anhydride. For example, the treatment of 6-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate with acetic anhydride, followed by Fries rearrangement using aluminum chloride as a catalyst, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of green solvents and catalysts, can be applied to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, aluminum chloride, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as acetone .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the compound can yield various oxidized derivatives, while reduction can yield reduced derivatives .

Scientific Research Applications

6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 6-(Acetyloxy)-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate apart is its unique structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(6-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate

InChI

InChI=1S/C16H14O6/c1-8(17)20-13-7-6-11-10-4-3-5-12(10)16(19)22-14(11)15(13)21-9(2)18/h6-7H,3-5H2,1-2H3

InChI Key

YQZHSQSVGAYHEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)OC(=O)C

Origin of Product

United States

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